![molecular formula C15H23N5O2S B4533627 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[(3-isobutylisoxazol-5-yl)methyl]urea](/img/structure/B4533627.png)
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[(3-isobutylisoxazol-5-yl)methyl]urea
Description
The compound belongs to a class of chemicals characterized by their complex molecular structure that includes thiadiazole and isoxazole moieties. Such compounds are of interest due to their potential bioactivities and applications in various fields of chemistry and biochemistry.
Synthesis Analysis
Synthesis of compounds similar to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[(3-isobutylisoxazol-5-yl)methyl]urea often involves the reaction of amino-thiadiazoles with isocyanates or acylazides to form urea derivatives. A typical reaction might involve the combination of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with difluorobenzoyl isocyanate, characterized by X-ray crystallographic, NMR, MS, and IR techniques (Song et al., 2008).
Molecular Structure Analysis
The molecular structure of thiadiazole urea derivatives is often elucidated using X-ray crystallography. These molecules tend to exhibit a planar urea scaffold, stabilized by intramolecular N-H···O hydrogen bonds, and may form dimers through intermolecular hydrogen bonding. π–π stacking interactions are also common features that contribute to the stability of these molecules (Song et al., 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, influenced by their functional groups. The thiadiazole ring contributes to the compound's reactivity, making it a candidate for further functionalization or participation in biological interactions. The presence of both thiadiazole and isoxazole rings suggests potential for varied chemical behavior, including interactions with biological macromolecules.
Physical Properties Analysis
While specific physical properties of the compound are not detailed in the available literature, related compounds often possess unique physical characteristics due to their heterocyclic structures. These can include melting points, solubility in different solvents, and crystalline forms, which are significant for their handling and application in research and development.
Chemical Properties Analysis
The chemical properties of thiadiazole and isoxazole-containing ureas include their biological activity, which is of significant interest. For instance, compounds in this class have shown excellent fungicidal activities against various pathogens. Their activity can be attributed to the structural configuration and the presence of specific functional groups that interact with biological targets (Song et al., 2008).
properties
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-[[3-(2-methylpropyl)-1,2-oxazol-5-yl]methyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-9(2)6-10-7-11(22-20-10)8-16-13(21)17-14-19-18-12(23-14)15(3,4)5/h7,9H,6,8H2,1-5H3,(H2,16,17,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDNEORHMXQYPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)CNC(=O)NC2=NN=C(S2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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